molecular formula C21H25N3O5S B1671677 GLX351322

GLX351322

Numéro de catalogue: B1671677
Poids moléculaire: 431.5 g/mol
Clé InChI: KEVHLTCEMHIJTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GLX351322 is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core

Applications De Recherche Scientifique

Cardiovascular Applications

Mechanism of Action:
GLX351322 selectively inhibits Nox4, reducing ROS production, which is implicated in ischemia-reperfusion injury and other cardiovascular disorders. In studies involving high-fat diet-treated C57BL/6 mice, this compound demonstrated the ability to counteract glucose intolerance and improve cardiac function post-ischemia .

Case Study:
A study highlighted that treatment with this compound improved contractility in isolated mouse cardiomyocytes subjected to ischemic conditions. The compound was shown to significantly inhibit ROS production, leading to enhanced recovery of cardiac function after ischemia-reperfusion events .

Neuroprotective Effects

Mechanism of Action:
Research indicates that this compound provides neuroprotection against oxidative stress in cerebral ischemia-reperfusion injury models. By targeting Nox4, it mitigates neuronal damage associated with excessive ROS generation during hypoxic conditions .

Case Study:
In a rat model of cerebral ischemia-reperfusion injury, this compound was found to protect against oxidative stress-induced neuronal cell death. The neuroprotective effects were attributed to its ability to inhibit Nox4-mediated ROS production .

Metabolic Disorders

Mechanism of Action:
this compound has been investigated for its effects on metabolic disorders, particularly those associated with obesity and insulin resistance. By inhibiting Nox4, the compound helps improve metabolic parameters such as glucose tolerance .

Case Study:
In a controlled study involving male C57BL/6 mice on a high-fat diet, administration of this compound over two weeks resulted in significant improvements in non-fasting hyperglycemia and glucose tolerance, indicating its potential as a therapeutic agent for metabolic syndrome .

Osteoarthritis Treatment

Mechanism of Action:
Recent findings suggest that this compound may also have applications in treating osteoarthritis by reducing inflammation and cartilage degradation through the inhibition of ROS pathways .

Case Study:
A study focused on temporomandibular joint osteoarthritis demonstrated that this compound significantly attenuated symptoms by inhibiting ROS production and downstream signaling pathways associated with inflammation and cartilage breakdown .

Summary Table of Findings

Application AreaMechanism of ActionKey Findings
Cardiovascular HealthInhibition of Nox4 reduces ROS productionImproved cardiac function post-ischemia
NeuroprotectionProtects neurons from oxidative stressReduced neuronal damage in ischemia models
Metabolic DisordersEnhances glucose tolerance via Nox4 inhibitionImproved glucose metabolism in obese mice
OsteoarthritisReduces inflammation and cartilage degradationAttenuated symptoms in osteoarthritis models
Respiratory ConditionsPotential reduction of oxidative stress effectsFurther research needed for specific applications

Analyse Biochimique

Biochemical Properties

GLX351322 is known to interact with NADPH oxidase (NOX), specifically NOX4 . It acts as an inhibitor of NOX4, which is an enzyme that promotes oxidative stress in pancreatic beta-cells . By inhibiting NOX4, this compound can potentially counteract the oxidative stress that leads to pancreatic beta-cell dysfunction .

Cellular Effects

In high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound was found to counteract non-fasting hyperglycemia and impaired glucose tolerance . This effect occurred without any change in peripheral insulin sensitivity . Additionally, in vitro studies have shown that glucose- and sodium palmitate-induced insulin release from human islets was increased in response to NOX4 inhibitors, including this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of NOX4, an enzyme that generates reactive oxygen species (ROS) . Overactivity of NOX4, particularly during conditions of high-fat feeding, promotes ROS-mediated beta-cell dysfunction . By inhibiting NOX4, this compound can potentially prevent this dysfunction .

Temporal Effects in Laboratory Settings

In long-term experiments (1-3 days), high glucose-induced human islet cell ROS production and death were prevented by this compound . This suggests that while short-term NOX4-generated ROS production is a physiological requirement for beta-cell function, persistent NOX4 activity promotes ROS-mediated beta-cell dysfunction .

Dosage Effects in Animal Models

It is known that in high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound counteracted non-fasting hyperglycemia and impaired glucose tolerance .

Metabolic Pathways

Its role as a NOX4 inhibitor suggests that it may interact with pathways involving oxidative stress and insulin release .

Transport and Distribution

As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release .

Subcellular Localization

As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release, which occur in various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GLX351322 typically involves multiple steps:

    Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine.

    Acylation reaction: The 4-(furan-2-carbonyl)piperazine is acylated with ethyl 2-bromoacetate to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with 2-aminothiophene-3-carboxylic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

GLX351322 can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
  • 2-(4-(Furan-2-carbonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

GLX351322 is unique due to its combination of a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Activité Biologique

GLX351322 is a novel inhibitor of NADPH oxidase 4 (NOX4), an enzyme that plays a significant role in the production of reactive oxygen species (ROS) and is implicated in various inflammatory and degenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound specifically targets NOX4, inhibiting its activity and thereby reducing ROS production. The inhibition of NOX4 has been shown to affect several signaling pathways involved in inflammation and oxidative stress. Key pathways influenced by this compound include:

  • ROS/MAPK/NF-κB Signaling Pathways : this compound has been demonstrated to attenuate LPS-induced ROS production and inflammatory responses by inhibiting these pathways in vitro and in vivo .
  • Endothelial Function : In studies examining the effects of testosterone on endothelial cells, this compound exacerbated the dysregulation caused by supraphysiological levels of testosterone, indicating its role in modulating endothelial function through NOX4 inhibition .

Chondrocytes

In the context of temporomandibular joint osteoarthritis (TMJOA), this compound has shown protective effects on chondrocytes. It significantly reduced intracellular ROS production and inflammatory responses without inducing cytotoxicity. This was evidenced by decreased synovial inflammation in TMJ models, suggesting that NOX4 inhibition could be a promising therapeutic strategy for TMJOA and other inflammatory conditions .

Cardiomyocytes

Research indicates that this compound can improve contractile function in cardiomyocytes by inhibiting ROS production during ischemia-reperfusion injury. The compound was found to enhance cardiomyocyte contractility, highlighting its potential for treating ischemic heart conditions .

Islet Cells

This compound also demonstrated protective effects against high-glucose-induced oxidative stress in human islet cells. Long-term exposure to high glucose levels led to increased ROS production and cell death, which were effectively counteracted by the administration of this compound .

Study 1: Effects on TMJOA

  • Objective : To evaluate the impact of this compound on LPS-induced inflammation.
  • Findings : The compound inhibited ROS production and inflammatory markers in synovial macrophages, leading to reduced cartilage degradation .

Study 2: Endothelial Dysfunction

  • Objective : To assess how this compound influences endothelial cell behavior under high testosterone conditions.
  • Findings : The study revealed that while testosterone increased NOX4 expression and ROS production, this compound exacerbated endothelial dysfunction, indicating a complex interaction between the compound and hormonal influences on vascular health .

Study 3: Cardiomyocyte Functionality

  • Objective : To investigate the role of this compound in cardiac recovery post-ischemia.
  • Findings : The compound improved contractility in isolated cardiomyocytes after ischemic stress, suggesting its potential as a therapeutic agent for heart diseases associated with oxidative stress .

Data Summary

Study Focus Cell Type Key Findings Reference
TMJOA InflammationChondrocytesReduced ROS & inflammation markers
Endothelial DysfunctionEndothelial CellsExacerbated dysfunction under high testosterone
Ischemia-ReperfusionCardiomyocytesImproved contractility post-ischemia
High Glucose StressIslet CellsPrevented ROS production & cell death

Propriétés

IUPAC Name

ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVHLTCEMHIJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GLX351322
Reactant of Route 2
Reactant of Route 2
GLX351322
Reactant of Route 3
Reactant of Route 3
GLX351322
Reactant of Route 4
Reactant of Route 4
GLX351322
Reactant of Route 5
Reactant of Route 5
GLX351322
Reactant of Route 6
GLX351322

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.